molecular formula C11H8Cl2FI B2948542 1-(3,5-Dichloro-4-fluorophenyl)-3-iodobicyclo[1.1.1]pentane CAS No. 2287331-92-2

1-(3,5-Dichloro-4-fluorophenyl)-3-iodobicyclo[1.1.1]pentane

Cat. No.: B2948542
CAS No.: 2287331-92-2
M. Wt: 356.99
InChI Key: FCSVSIWRKMZGBO-UHFFFAOYSA-N
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Description

1-(3,5-Dichloro-4-fluorophenyl)-3-iodobicyclo[111]pentane is a compound that belongs to the bicyclo[111]pentane family These compounds are known for their unique three-dimensional structure, which makes them valuable in various fields, including medicinal chemistry and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,5-Dichloro-4-fluorophenyl)-3-iodobicyclo[1.1.1]pentane typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 3,5-dichloro-4-fluoroaniline, which is then converted into the corresponding diazonium salt.

    Formation of Bicyclo[1.1.1]pentane Core: The diazonium salt is reacted with [1.1.1]propellane under radical conditions to form the bicyclo[1.1.1]pentane core.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of flow chemistry allows for better control over reaction conditions and scalability. For example, the continuous flow synthesis of [1.1.1]propellane and its subsequent functionalization can be achieved with high efficiency .

Chemical Reactions Analysis

Types of Reactions

1-(3,5-Dichloro-4-fluorophenyl)-3-iodobicyclo[1.1.1]pentane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Cross-Coupling: Palladium catalysts and boronic acids or esters.

Major Products

The major products formed from these reactions include substituted bicyclo[1.1.1]pentane derivatives, which can be further functionalized for various applications.

Mechanism of Action

The mechanism of action of 1-(3,5-Dichloro-4-fluorophenyl)-3-iodobicyclo[1.1.1]pentane involves its interaction with molecular targets through its halogen atoms and bicyclo[1.1.1]pentane core. The compound can form strong halogen bonds with biological molecules, influencing their function and activity. Additionally, its rigid structure allows for precise spatial interactions with target proteins and enzymes, modulating their activity and leading to desired biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 1-(3,5-Dichloro-4-fluorophenyl)-3-bromobicyclo[1.1.1]pentane
  • 1-(3,5-Dichloro-4-fluorophenyl)-3-chlorobicyclo[1.1.1]pentane
  • 1-(3,5-Dichloro-4-fluorophenyl)-3-fluorobicyclo[1.1.1]pentane

Uniqueness

1-(3,5-Dichloro-4-fluorophenyl)-3-iodobicyclo[1.1.1]pentane is unique due to the presence of the iodine atom, which enhances its reactivity in cross-coupling reactions compared to its bromine or chlorine analogs. The combination of chlorine, fluorine, and iodine atoms provides a unique set of chemical properties, making it a versatile compound for various applications .

Properties

IUPAC Name

1-(3,5-dichloro-4-fluorophenyl)-3-iodobicyclo[1.1.1]pentane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8Cl2FI/c12-7-1-6(2-8(13)9(7)14)10-3-11(15,4-10)5-10/h1-2H,3-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCSVSIWRKMZGBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CC1(C2)I)C3=CC(=C(C(=C3)Cl)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8Cl2FI
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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